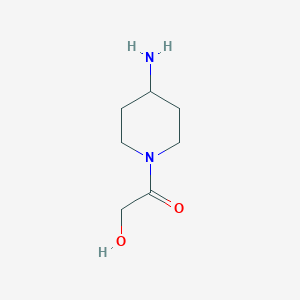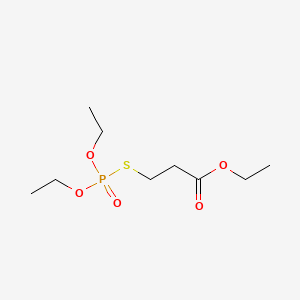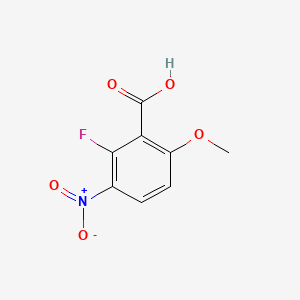
2-Chloro-6-cyclohexyl phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-cyclohexyl phenol is an organic compound that belongs to the class of chlorophenols It consists of a phenol group substituted with a chlorine atom at the 2-position and a cyclohexyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclohexyl phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-cyclohexyl phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenols.
Applications De Recherche Scientifique
2-Chloro-6-cyclohexyl phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-cyclohexyl phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-cyclohexyl phenol
- 2-Chloro-6-methyl phenol
- 2-Bromo-6-cyclohexyl phenol
Uniqueness
2-Chloro-6-cyclohexyl phenol is unique due to the presence of both a chlorine atom and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57883-04-2 |
|---|---|
Formule moléculaire |
C12H15ClO |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
2-chloro-6-cyclohexylphenol |
InChI |
InChI=1S/C12H15ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |
Clé InChI |
RVZSBLFOFVODMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)





![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)

